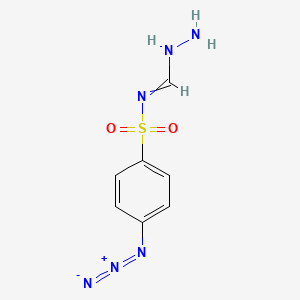
4-Azido-N-(hydrazinylmethylidene)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Azido-N-(hydrazinylmethylidene)benzene-1-sulfonamide is a complex organic compound that features an azido group, a hydrazinylmethylidene group, and a benzene sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azido-N-(hydrazinylmethylidene)benzene-1-sulfonamide typically involves multiple steps, starting from readily available benzene derivatives. One common approach includes the following steps:
Nitration: Benzene is nitrated to form nitrobenzene.
Reduction: Nitrobenzene is reduced to aniline.
Sulfonation: Aniline undergoes sulfonation to form sulfanilamide.
Azidation: Sulfanilamide is then reacted with sodium azide to introduce the azido group.
Hydrazinylmethylidene Formation: Finally, the hydrazinylmethylidene group is introduced through a condensation reaction with hydrazine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and stringent reaction control to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Azido-N-(hydrazinylmethylidene)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives.
Reduction: The azido group can be reduced to form amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
4-Azido-N-(hydrazinylmethylidene)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its azido group, which can participate in click chemistry.
Medicine: Explored for its potential antimicrobial properties.
Industry: Used in the development of novel materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-Azido-N-(hydrazinylmethylidene)benzene-1-sulfonamide involves its ability to interact with various molecular targets. The azido group can participate in bioorthogonal reactions, making it useful for labeling and tracking biomolecules. The sulfonamide moiety can inhibit certain enzymes by mimicking the structure of natural substrates.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
4-Azidobenzene-1-sulfonamide: Lacks the hydrazinylmethylidene group but shares the azido and sulfonamide functionalities.
N-(Hydrazinylmethylidene)benzene-1-sulfonamide: Lacks the azido group but contains the hydrazinylmethylidene and sulfonamide functionalities.
Properties
CAS No. |
88609-02-3 |
|---|---|
Molecular Formula |
C7H8N6O2S |
Molecular Weight |
240.25 g/mol |
IUPAC Name |
N-amino-N'-(4-azidophenyl)sulfonylmethanimidamide |
InChI |
InChI=1S/C7H8N6O2S/c8-10-5-11-16(14,15)7-3-1-6(2-4-7)12-13-9/h1-5H,8H2,(H,10,11) |
InChI Key |
GCDICLCARAWOPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=[N+]=[N-])S(=O)(=O)N=CNN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


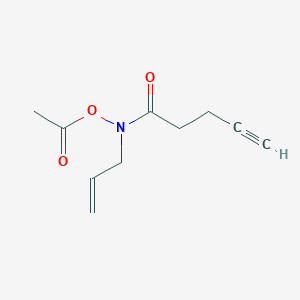
![{[1-(1-Methoxycyclohexyl)-2-methylidenecyclobutyl]oxy}(trimethyl)silane](/img/structure/B14396845.png)
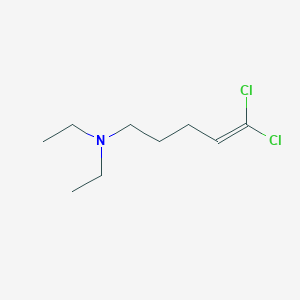
![1-{[2-(Phenoxymethyl)-1,3-dioxolan-4-yl]methyl}piperidine](/img/structure/B14396861.png)
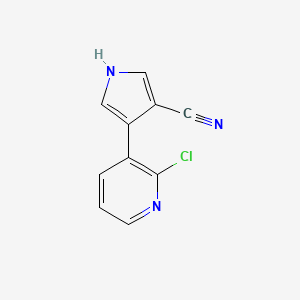
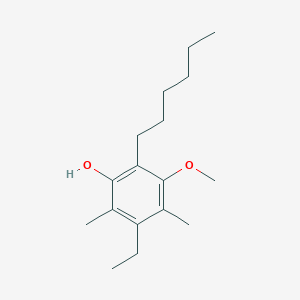
![N'-{3-[2-(4-Chlorophenyl)-2-hydroxyethoxy]phenyl}-N,N-dimethylurea](/img/structure/B14396869.png)

![Chloro{3-[dichloro(phenyl)silyl]propyl}ethyl(methyl)silane](/img/structure/B14396886.png)

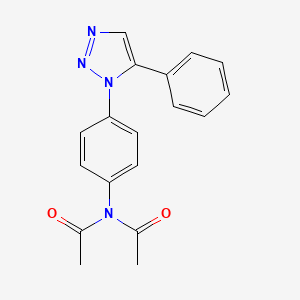
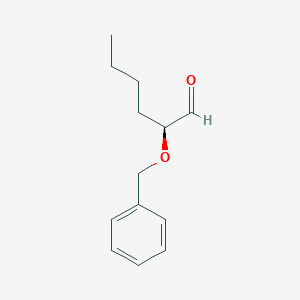
![2-[2-(Diethylamino)ethyl]-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one](/img/structure/B14396905.png)

